molecular formula C11H12 B1604512 4-Methyl-1,2-dihydronaphthalene CAS No. 4373-13-1

4-Methyl-1,2-dihydronaphthalene

Cat. No.: B1604512
CAS No.: 4373-13-1
M. Wt: 144.21 g/mol
InChI Key: NACZXFJTTCJDJR-UHFFFAOYSA-N
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Description

4-Methyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H12 It is a derivative of naphthalene, characterized by the presence of a methyl group at the fourth position and partial hydrogenation at the first and second positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1,2-dihydronaphthalene can be synthesized through several methods. One common approach involves the partial hydrogenation of 4-methyl-naphthalene using a suitable catalyst under controlled conditions. Another method includes the cyclization of methylenecyclopropanes via single-electron oxidation or visible light photoredox catalysis .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure hydrogenation reactors and catalysts such as palladium or nickel. The reaction conditions typically include elevated temperatures and pressures to ensure efficient conversion and high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthols or quinones.

    Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-1,2-dihydronaphthalene has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: Its derivatives are used as fluorescent ligands for studying receptor binding.

    Medicine: It exhibits activity as inhibitors of enzymes like Hepatitis C NS5B polymerase, making it a potential candidate for antiviral drugs.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

    1,2-Dihydronaphthalene: Lacks the methyl group at the fourth position.

    4-Methyl-naphthalene: Fully aromatic without partial hydrogenation.

    Tetrahydronaphthalene: Fully hydrogenated naphthalene ring.

Uniqueness: 4-Methyl-1,2-dihydronaphthalene is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of both a methyl group and partial hydrogenation allows for unique interactions in chemical reactions and biological systems .

Properties

IUPAC Name

4-methyl-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,5-6,8H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACZXFJTTCJDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342484
Record name 4-Methyl-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4373-13-1
Record name 1,2-Dihydro-4-methylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIHYDRO-4-METHYLNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKS17FP7YF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

α-Tetralone was reacted with methylmagnesium iodide as described in J. Org. Chem., 26, 4165 (1961), without isolation of the intermediate 1-methyl-1-tetralol, to give the desired product, after distillation, in 68% yield as a colorless oil, boiling point 55-57° C. at 0.8 mm Hg.
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Synthesis routes and methods II

Procedure details

A solution of 101.9 g (0.628 mol) of 1-hydroxy-1-methyl-1,2,3,4-tetrahydronaphthalene and 1.3 g of p-toluenesulphonic acid monohydrate in 1.3 liters of toluene was heated to reflux for 3 h with water being collected by means of a Dean Stark trap. The reaction mixture was cooled, washed with water (3×400 ml), then with saturated sodium chloride solution (400 ml), dried (K2CO3) and evaporated in vacuo to leave 126.4 g of brown liquid. This was vacuum distilled to yield 78.6 g (87%) of the title product as a pale yellow oil, b.p. 59°-62° C./1 mm of Hg. NMR δ(CDCl3) 2.06 (3H, m), 2.26 (2H, m), 2.76 (2H, t), 5.86 (1H, m), 7.11-7.27 (4H, m).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary photochemical reactions of 4-MDHN under UV irradiation in solution?

A1: When 4-MDHN is irradiated with 254 nm light in hexane solution, it undergoes several photochemical reactions. The major products identified include:

  • 2-(o-tolyl)-1,3-butadiene (T13B) []
  • 1-methylbenzobicyclo[3.1.0]hex-2-ene (1-MBBH) []
  • 1-methyl-1,4-dihydronaphthalene (1-M-1,4-DHN) []
  • 1-methyltetralin (1-MT) []
  • 1-methylnaphthalene (1-MN) []

Q2: How does the photochemistry of 4-MDHN differ in the gas phase compared to solution?

A2: The gas-phase photochemistry of 4-MDHN, while similar to solution-phase reactions, shows a dependence on vibrational energy levels. The formation of benzocyclobutene derivatives, not observed in solution, is proposed to occur through either a 2+2 cycloaddition of a vibrationally relaxed o-quinodimethane intermediate or a [, ] sigmatropic shift from specific vibrational levels of the excited state (S1 vib) [].

Q3: What is the role of triplet sensitization in the photochemistry of 4-MDHN?

A3: Triplet sensitization experiments, where energy is transferred from a triplet sensitizer to 4-MDHN, primarily yield small amounts of 1-methylnaphthalene (1-MN). This observation suggests that the direct photolysis reactions, leading to the diverse product distribution, primarily occur through singlet excited state chemistry [].

Q4: What analytical techniques were employed to study the photochemical reactions of 4-MDHN?

A4: While the specific analytical techniques are not detailed within the provided abstracts, product identification and quantification in photochemical studies are commonly achieved using techniques like gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectroscopy. Quantum yield measurements, reported for various products, suggest the use of quantitative analytical methods for determining product formation efficiency [, ].

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